molecular formula C5H4ClNO2 B13695129 N-Hydroxy-3-furancarboximidoyl chloride

N-Hydroxy-3-furancarboximidoyl chloride

Cat. No.: B13695129
M. Wt: 145.54 g/mol
InChI Key: AWFROTPREIFBLS-UHFFFAOYSA-N
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Description

N-Hydroxyfuran-3-carbimidoyl Chloride is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxyfuran-3-carbimidoyl Chloride typically involves the reaction of furan derivatives with appropriate reagents. One common method is the reaction of furan-3-carboxylic acid with hydroxylamine to form N-hydroxyfuran-3-carboxamide. This intermediate is then treated with thionyl chloride to yield N-Hydroxyfuran-3-carbimidoyl Chloride .

Industrial Production Methods

Industrial production methods for N-Hydroxyfuran-3-carbimidoyl Chloride are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyfuran-3-carbimidoyl Chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chloride group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can replace the chloride group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while substitution reactions can produce various N-substituted furan-3-carbimidoyl derivatives .

Scientific Research Applications

N-Hydroxyfuran-3-carbimidoyl Chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxyfuran-3-carbimidoyl Chloride involves its interaction with molecular targets and pathways. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxyfuran-3-carbimidoyl Chloride is unique due to the presence of both the hydroxy and carbimidoyl chloride functional groups

Properties

Molecular Formula

C5H4ClNO2

Molecular Weight

145.54 g/mol

IUPAC Name

N-hydroxyfuran-3-carboximidoyl chloride

InChI

InChI=1S/C5H4ClNO2/c6-5(7-8)4-1-2-9-3-4/h1-3,8H

InChI Key

AWFROTPREIFBLS-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(=NO)Cl

Origin of Product

United States

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